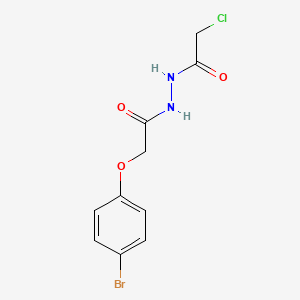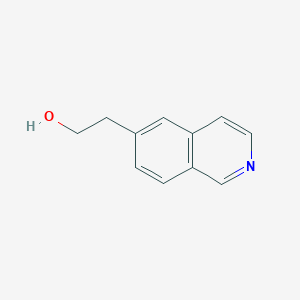
2-(Isoquinolin-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-6-yl)ethan-1-ol is an organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-(Isoquinolin-6-yl)ethan-1-ol, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds through cyclization under acidic conditions to form isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves catalytic processes. For example, palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are commonly used to produce isoquinolines in high yields and with short reaction times . These methods are efficient and scalable, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Isoquinolin-6-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: This reaction can reduce the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: This reaction can introduce different substituents onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce isoquinoline-6-carboxaldehyde, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-(Isoquinolin-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in the study of biological processes involving isoquinoline alkaloids.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in the body, influencing biological processes. For example, they can act as inhibitors of certain enzymes or as ligands for specific receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of 2-(Isoquinolin-6-yl)ethan-1-ol, which has similar chemical properties but lacks the ethan-1-ol group.
Tetrahydroisoquinoline: A reduced form of isoquinoline, which has different biological activities.
Quinoline: A related compound with a similar structure but different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the ethan-1-ol group, which imparts different chemical reactivity and potential biological activities compared to its parent compound, isoquinoline. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-isoquinolin-6-ylethanol |
InChI |
InChI=1S/C11H11NO/c13-6-4-9-1-2-11-8-12-5-3-10(11)7-9/h1-3,5,7-8,13H,4,6H2 |
InChI Key |
XDSZWMADCSGZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


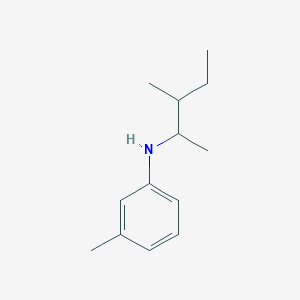
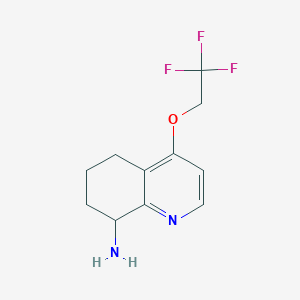




![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
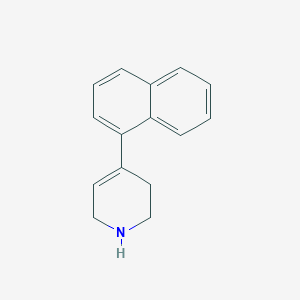


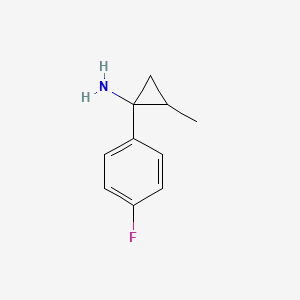
![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
